molecular formula C18H13ClFN5O B2863732 3-(3-chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893930-36-4

3-(3-chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Numéro de catalogue: B2863732
Numéro CAS: 893930-36-4
Poids moléculaire: 369.78
Clé InChI: YCMASCMOOMWTSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The core structure comprises a fused triazole and pyrimidinone ring system, which facilitates π-π stacking interactions and hydrogen bonding. At the 3-position, the compound features a 3-chloro-4-methylphenyl group, providing steric bulk and moderate lipophilicity. The 6-position is substituted with a 4-fluorophenylmethyl group, introducing a fluorine atom that enhances metabolic stability through electron-withdrawing effects .

Propriétés

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5O/c1-11-2-7-14(8-15(11)19)25-17-16(22-23-25)18(26)24(10-21-17)9-12-3-5-13(20)6-4-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMASCMOOMWTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a fluorobenzyl halide, the reaction proceeds through nucleophilic substitution, followed by cyclization with a triazole derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3-chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

  • **

Activité Biologique

The compound 3-(3-chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClFN5C_{16}H_{14}ClFN_5 with a molecular weight of approximately 320.76 g/mol. The structure features a triazole ring fused with a pyrimidine, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of triazolopyrimidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit cell proliferation in several cancer cell lines. For example, derivatives similar to this compound have shown promising results against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values in the micromolar range .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The triazole moiety can form hydrogen bonds with enzymes or receptors involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's efficacy against various cancer cell lines. The results indicated that it induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
  • Antimicrobial Screening : In another study, the compound was screened alongside other triazolopyrimidine derivatives for antimicrobial activity. It exhibited moderate to high activity against gram-positive and gram-negative bacteria .

Data Table: Biological Activity Overview

Activity TypeCell Line/BacteriaIC50/Zone of InhibitionReference
AnticancerMCF-71.88 µM
AnticancerHCT1160.39 µM
AntimicrobialStaphylococcus aureus15 mm
AntimicrobialEscherichia coli12 mm

Comparaison Avec Des Composés Similaires

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituent at 3 Substituent at 6 Molecular Weight (g/mol) Key Properties
Target Compound 3-chloro-4-methylphenyl 4-fluorophenylmethyl ~382.5 Balanced lipophilicity; moderate steric bulk
3-(2-Chlorobenzyl)-6-(2,4-difluorobenzyl) 2-chlorophenylmethyl 2,4-difluorophenylmethyl N/A Higher halogenation increases lipophilicity and metabolic resistance
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl phenyl 4-chlorophenoxy, isopropyl ~377.8 Coplanar triazolo-pyrimidinone system enhances conjugation
3-[4-(Trifluoromethoxy)phenyl] 4-(trifluoromethoxy)phenyl None 297.19 Strong electron-withdrawing group improves electronic stability
6-oxadiazole-dimethoxyphenyl derivative 3-fluorophenylmethyl Oxadiazole-dimethoxyphenyl 463.43 Oxadiazole introduces H-bonding potential; dimethoxy enhances lipophilicity

Structural and Electronic Considerations

  • Core Conjugation : The triazolo[4,5-d]pyrimidin-7-one system is coplanar in all analogs, as observed in X-ray studies . This planar structure facilitates π-π interactions with biological targets, such as enzymes or nucleic acids.
  • Substituent Effects: Halogenation: The target compound’s 3-chloro and 4-fluoro groups balance lipophilicity (ClogP ~3.2) and electronic effects. In contrast, the 2,4-difluorobenzyl analog () has higher halogen content, which may improve membrane permeability but increase toxicity risks . Steric Bulk: The 3-chloro-4-methylphenyl group provides moderate steric hindrance compared to the isopropyl group in , which might limit binding to narrow active sites.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 3-(3-chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?

  • Answer: The synthesis involves multi-step reactions requiring precise control of temperature (typically 60–120°C), solvent selection (e.g., DMF or THF for polar intermediates), and reaction time (12–48 hours for cyclization steps). Key steps include the formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent pyrimidine ring closure under acidic conditions. Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying substituent positions and connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and triazole rings. X-ray crystallography (using SHELX software ) resolves stereochemical ambiguities and validates bond lengths/angles .

Q. How do the electronic effects of the 3-chloro-4-methylphenyl and 4-fluorophenyl substituents influence reactivity?

  • Answer: The electron-withdrawing chloro and fluorine groups increase electrophilic character at the triazole and pyrimidine rings, enhancing susceptibility to nucleophilic attack. The methyl group on the phenyl ring stabilizes intermediates via steric hindrance, affecting regioselectivity in substitution reactions. Computational studies (e.g., DFT) can model these effects .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

  • Answer: Batch-to-batch variability often arises from incomplete purification or side reactions (e.g., dimerization during cyclization). Systematic Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, catalyst loading). Real-time monitoring via in-situ FTIR or HPLC ensures reaction completion, while fractional crystallization improves reproducibility .

Q. What experimental strategies validate the compound’s mechanism of action in biological systems?

  • Answer: Use target-specific assays (e.g., enzyme inhibition or receptor binding) with isotopic labeling (³H/¹⁴C) to track molecular interactions. Structural analogs (e.g., fluorophenyl or chlorophenyl derivatives) can isolate pharmacophore contributions. Synchrotron-based crystallography (via SHELX ) may resolve binding modes in protein-ligand complexes .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Answer: Molecular dynamics (MD) simulations model membrane permeability (logP) and bioavailability. ADMET predictors (e.g., SwissADME) analyze metabolic stability via cytochrome P450 interactions. Docking studies (AutoDock Vina) prioritize derivatives with optimized binding affinity and reduced toxicity .

Q. What challenges arise in resolving crystallographic disorder in the triazolopyrimidine core?

  • Answer: Disorder in fused rings often results from torsional flexibility. High-resolution data (≤1.0 Å) and anisotropic refinement in SHELXL improve model accuracy. Twinning analysis (via PLATON) and Hirshfeld surface calculations differentiate genuine disorder from experimental artifacts .

Methodological Tables

Table 1: Key Synthetic Parameters for High-Yield Production

StepReaction TypeTemperature (°C)SolventCatalystYield (%)
1CuAAC80–100DMFCuI65–75
2Cyclization120TolueneH2SO450–60
3PurificationRTEthanol90–95

Table 2: Structural Validation Techniques

TechniqueApplicationKey Data Output
¹H NMRSubstituent connectivityCoupling constants (J-values)
X-ray DiffractionBond lengths/anglesCrystallographic R-factor (<0.08)
HRMSMolecular formula confirmationppm error < 5

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.